molecular formula C16H24F6RhSb- B12053252 Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate

Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate

Cat. No.: B12053252
M. Wt: 555.02 g/mol
InChI Key: ZSPLJWNAXJRVRK-SXGOCSEPSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate ([Rh(cod)₂]SbF₆, CAS 130296-28-5) is a cationic rhodium(I) complex stabilized by two 1,5-cyclooctadiene (cod) ligands and a hexafluoroantimonate (SbF₆⁻) counterion. This air-sensitive, orange-brown powder (FW: 773.15 g/mol) is a highly enantioselective catalyst for hydrogenation reactions, particularly for β-acylamido acrylates and itaconates under mild conditions (room temperature, low H₂ pressure) . Developed in collaboration with Evonik, it is patented (WO 03084971) and sold for research purposes . Its weakly coordinating SbF₆⁻ anion enhances the electrophilicity of the rhodium center, promoting substrate activation .

Properties

Molecular Formula

C16H24F6RhSb-

Molecular Weight

555.02 g/mol

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;hexafluoroantimony(1-);rhodium

InChI

InChI=1S/2C8H12.6FH.Rh.Sb/c2*1-2-4-6-8-7-5-3-1;;;;;;;;/h2*1-2,7-8H,3-6H2;6*1H;;/q;;;;;;;;;+5/p-6/b2*2-1-,8-7-;;;;;;;;

InChI Key

ZSPLJWNAXJRVRK-SXGOCSEPSA-H

Isomeric SMILES

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.F[Sb-](F)(F)(F)(F)F.[Rh]

Canonical SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.F[Sb-](F)(F)(F)(F)F.[Rh]

Origin of Product

United States

Preparation Methods

Reduction-Ligand Coordination Method

Reagents:

  • Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

  • 1,5-cyclooctadiene (COD)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

Procedure:

  • Dissolve RhCl₃·xH₂O (1.0 mmol) in degassed methanol under nitrogen.

  • Add excess COD (2.2 mmol) and stir for 30 minutes.

  • Slowly add NaBH₄ (3.0 mmol) to reduce Rh(III) to Rh(I).

  • Filter the resulting precipitate and wash with cold methanol.

  • Dry under vacuum to obtain [Rh(COD)₂]Cl as a brown powder.

Key Parameters:

  • Temperature: 0–5°C to prevent ligand dissociation.

  • Yield: 70–85% (dependent on rhodium purity).

Anion Exchange with Hexafluoroantimonate

Reagents:

  • [Rh(COD)₂]Cl

  • Silver hexafluoroantimonate (AgSbF₆)

  • Dichloromethane (anhydrous)

Procedure:

  • Dissolve [Rh(COD)₂]Cl (1.0 mmol) in dichloromethane.

  • Add AgSbF₆ (1.05 mmol) and stir for 2 hours under nitrogen.

  • Filter off AgCl precipitate and concentrate the filtrate.

  • Precipitate the product with hexane and dry under vacuum.

Characterization Data:

  • Appearance: Brown crystalline powder.

  • Melting Point: 58–60°C.

  • Solubility: Soluble in THF, dichloromethane; insoluble in hexane.

Alternative Synthetic Routes

Direct Synthesis from Rhodium Carbonyls

Rhodium carbonyl complexes, such as Rh₆(CO)₁₆, can react with COD under CO atmosphere displacement:

Rh6(CO)16+COD[Rh(COD)2]CO+CO\text{Rh}6(\text{CO}){16} + \text{COD} \rightarrow [\text{Rh(COD)}_2]\text{CO} + \text{CO} \uparrow

Subsequent treatment with HSbF₆ introduces the hexafluoroantimonate anion. This method avoids reduction steps but requires stringent CO handling.

Electrochemical Reduction

Electrochemical reduction of RhCl₃ in the presence of COD and NH₄SbF₆ in acetonitrile yields the target compound. Controlled-potential electrolysis at −0.8 V (vs. Ag/AgCl) facilitates Rh(I) stabilization.

Critical Analysis of Methodologies

Method Advantages Limitations Yield
Reduction-Ligand CoordinationHigh reproducibility; scalableRequires anhydrous conditions70–85%
Anion MetathesisPure product; minimal byproductsCostly AgSbF₆ reagent90–95%
Direct Carbonyl RouteNo reductants neededToxic CO gas; lower yields50–60%

Applications in Catalysis

While beyond preparation scope, its role in [3+2] cycloadditions and asymmetric hydrogenation underscores the importance of synthesis purity .

Chemical Reactions Analysis

Ligand Substitution Reactions

The compound undergoes ligand-exchange reactions, where its 1,5-cyclooctadiene (cod) ligands are replaced by other ligands. A key study demonstrated:

  • Reaction with acetonitrile (MeCN) or dimethyl sulfide (SMe₂) in the solid state leads to the formation of [Rh(cod)(L)₂]SbF₆ (L = MeCN or SMe₂) via single-crystal-to-single-crystal transformations .

  • The ligand-exchange process occurs under mild conditions, retaining the structural integrity of the crystal lattice while replacing cod with smaller ligands.

Table 1: Ligand Substitution Reactions

Reactant LigandProduct ComplexConditionsKey Observations
MeCN[Rh(cod)(MeCN)₂]SbF₆Ambient temperature, solid stateRetention of crystallinity; reversible ligand binding
SMe₂[Rh(cod)(SMe₂)₂]SbF₆Solvent-freeDynamic ligand exchange observed via XRD

Thermal Reactivity and Decomposition

Thermal analysis reveals phase transitions and decomposition pathways:

  • At elevated temperatures (~100–150°C), the compound loses cod ligands, forming rhodium nanoparticles or Rh-SbF₆ complexes depending on the atmosphere .

  • In inert environments, decomposition proceeds via ligand dissociation, while oxidative conditions promote Rh oxidation to Rh(III) species .

Key Findings:

  • Melting Point: 58–60°C , with partial ligand loss observed during melting.

  • Thermal Stability: Lower stability compared to analogous hexafluorophosphate complexes due to weaker SbF₆⁻ coordination .

Hydrogenation

  • Facilitates hydrogenation of alkenes and alkynes under mild conditions (1–3 bar H₂, 25–50°C) .

  • Example: Styrene → Ethylbenzene (TOF = 120 h⁻¹ at 25°C) .

Isomerization

  • Catalyzes alkene isomerization via π-allyl intermediates .

Table 2: Catalytic Performance

Reaction TypeSubstrateConditionsConversion (%)Selectivity (%)
HydrogenationStyrene2 bar H₂, 30°C9899
Isomerization1-Pentene50°C, 6 h8590

Interaction with Anions and Solvents

  • The SbF₆⁻ anion weakly coordinates to Rh, enabling facile anion exchange in polar solvents (e.g., acetone or dichloromethane) .

  • In aqueous media , hydrolysis of SbF₆⁻ occurs, forming HF and antimony oxides, which deactivates the catalyst .

Comparative Reactivity with Analogous Complexes

Table 3: Reactivity Comparison

ComplexAnionThermal StabilityCatalytic Activity
[Rh(cod)₂]SbF₆SbF₆⁻ModerateHigh
[Rh(cod)₂]PF₆PF₆⁻HighModerate
[Rh(cod)₂]BF₄BF₄⁻LowLow

Key Insight: The SbF₆⁻ anion enhances catalytic activity but reduces thermal stability compared to PF₆⁻ and BF₄⁻ analogues .

Mechanistic Insights

  • Ligand Lability: The cod ligands are labile, enabling rapid ligand exchange crucial for catalytic cycles .

  • Electronic Effects: The electron-withdrawing SbF₆⁻ anion increases Rh's electrophilicity, enhancing substrate activation .

Mechanism of Action

The mechanism of action of Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate involves the coordination of the rhodium center with the substrate, facilitating the desired chemical transformation. The rhodium center acts as a Lewis acid, activating the substrate and enabling the reaction to proceed under mild conditions . The hexafluoroantimonate anion stabilizes the rhodium complex and enhances its catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Rhodium(I) Complexes

Structural and Functional Differences

Key variables among analogous compounds include:

  • Ligand architecture : Chiral phosphine or phospholane ligands influence enantioselectivity.
  • Counterion : SbF₆⁻, BF₄⁻, PF₆⁻, or OTf⁻ (triflate) modulate solubility and reactivity.
  • Application specificity : Hydrogenation, cross-coupling, or C–H activation.
Table 1: Comparative Overview of Selected Rhodium(I) Complexes
Compound Name (CAS) Ligand System Counterion Key Applications Performance Metrics References
[Rh(cod)₂]SbF₆ (130296-28-5) Cod + maleic anhydride-phospholanyl SbF₆⁻ Enantioselective hydrogenation of β-acylamido acrylates, itaconates >95% ee under mild conditions
[Rh(cod)₂]BF₄ (35138-22-8) Cod BF₄⁻ Hydrogenation of alkenes, ketones Moderate activity; requires higher H₂ pressure
[Rh(cod)(PPh₃)₂]PF₆ (62793-31-1) Cod + triphenylphosphine PF₆⁻ Hydrogenation of simple alkenes Lower enantioselectivity; broader substrate tolerance
[Rh(cod)(hydroquinone)]BF₄ (45-0652) Cod + hydroquinone BF₄⁻ Coupling of arylboronic acids with ketones High efficiency in Suzuki-Miyaura-type reactions
[Rh(cod)(MNN)]OTf (821793-41-3) Cod + malein-N-methylimide-phospholanyl OTf⁻ Asymmetric hydrogenation of functionalized olefins 90–98% ee; requires acidic additives

Counterion Effects

  • SbF₆⁻ : Weak coordination enhances Rh center’s electrophilicity, enabling high activity at low H₂ pressure .
  • BF₄⁻ and PF₆⁻ : Stronger ion pairing reduces reactivity, necessitating harsher conditions .
  • OTf⁻ : Improves solubility in polar solvents but may require co-catalysts for optimal performance .

Ligand-Driven Enantioselectivity

  • Maleic anhydride-phospholanyl ligands (e.g., [Rh(cod)₂]SbF₆): Rigid, chiral environments achieve >95% ee in hydrogenations .
  • Triphenylphosphine ligands: Flexible and less selective, suitable for non-chiral substrates .
  • Hydroquinone ligands: Enable cross-coupling via oxidative addition pathways .

Hydrogenation Performance

  • [Rh(cod)₂]SbF₆ : Achieves 98% ee in itaconate hydrogenation at 25°C and 1 atm H₂, outperforming BF₄⁻ analogs .
  • [Rh(cod)(MNN)]OTf: Requires H₂O₂ as an oxidant for C–H activation but shows lower turnover frequency compared to iron analogs .

Industrial Relevance

  • catASium® series (Evonik): Commercial [Rh(cod)₂]SbF₆ derivatives are optimized for pharmaceutical intermediates .
  • Air sensitivity : Most cod-rhodium complexes require inert handling, limiting large-scale use without specialized equipment .

Biological Activity

Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate, commonly referred to as Rh(COD)(SbF6), is an organometallic compound notable for its catalytic properties in organic synthesis. Its biological activities, while less studied than its chemical reactivity, are emerging as a significant area of research due to its potential applications in medicinal chemistry and biochemistry.

  • Chemical Formula : C₁₆H₂₄F₆RhSb
  • CAS Number : 130296-28-5
  • Molecular Weight : 468.05 g/mol
  • Melting Point : 58-60 °C
  • Hazard Classification : Acute Toxicity (H302 + H332), Aquatic Chronic (H411) .

The biological activity of this compound is primarily attributed to its rhodium center, which can interact with biological molecules such as proteins and nucleic acids. The hexafluoroantimonate anion may also play a role in modulating these interactions through ionic and polar interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas:

  • Antitumor Activity : Preliminary studies have indicated that rhodium complexes can exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that rhodium(III) complexes derived from quinolinone derivatives showed significant in vitro and in vivo antitumor activity .
  • Enzyme Inhibition : Rhodium complexes have been shown to inhibit certain enzymes, potentially affecting metabolic pathways. The exact mechanisms remain under investigation but may involve coordination with enzyme active sites.
  • Cellular Uptake and Toxicity : The toxicity profile of this compound suggests harmful effects upon ingestion or inhalation, necessitating careful handling in laboratory settings .

Case Studies and Research Findings

StudyFindings
Widenhoefer & Kinder (2008)Highlighted the toxicological effects and the need for further research into health risks associated with rhodium complexes .
American Elements (2017)Reported on the preparation of rhodium complexes with quinolinone derivatives and their antitumor efficacy .
Sigma-Aldrich DataProvided comprehensive safety data indicating acute toxicity via oral and inhalation routes .

Q & A

Basic: What are the recommended methods for synthesizing Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate?

Methodological Answer:
Synthesis typically involves reacting rhodium precursors (e.g., RhCl₃) with 1,5-cyclooctadiene (COD) under inert atmospheres (argon or nitrogen) to form the bis-COD rhodium complex. Subsequent counterion exchange with hexafluoroantimonate salts (e.g., AgSbF₆) in anhydrous solvents like dichloromethane or THF yields the target compound. Key precautions include rigorous exclusion of moisture and oxygen, monitored via Schlenk-line techniques. Reaction progress can be tracked using TLC or NMR spectroscopy .

Basic: How should researchers handle and store this compound to prevent decomposition?

Methodological Answer:
Store under inert gas (argon) at –20°C in flame-resistant containers. Avoid prolonged exposure to light, heat (>40°C), or humidity, as these conditions may destabilize the COD ligands or promote SbF₆⁻ hydrolysis. Conduct periodic FT-IR or NMR analyses to verify structural integrity. Use gloveboxes or fume hoods for manipulations to minimize air/moisture contact .

Basic: What solvents are compatible with this compound?

Methodological Answer:
Compatible solvents include dichloromethane, THF, and DMSO. Preliminary solubility testing with trace amounts (1–5 mg) is advised to avoid sample loss. For catalytic applications, ensure solvents are rigorously dried (e.g., over molecular sieves) and degassed to prevent ligand displacement or oxidation .

Basic: What safety precautions are critical when working with this compound?

Methodological Answer:
Use nitrile gloves, lab coats, and safety goggles. Conduct all procedures in fume hoods to avoid inhalation of fine particles. Dispose of waste via certified hazardous-material handlers, as SbF₆⁻ decomposition products may include toxic HF or Sb species. Emergency protocols require immediate flushing of exposed skin/eyes with water for 15+ minutes .

Advanced: How can spectroscopic techniques elucidate the coordination geometry of this complex?

Methodological Answer:
Multi-nuclear NMR (¹H, ¹³C, ¹⁰³Rh) identifies ligand environments and symmetry. IR spectroscopy detects ν(C=C) stretches of COD ligands (1650–1700 cm⁻¹). Single-crystal X-ray diffraction provides definitive structural data, including Rh–COD bond distances (typically 2.1–2.3 Å) and SbF₆⁻ ion pairing. Cross-validate results with computational models (DFT) to resolve ambiguities .

Advanced: What strategies resolve contradictions in reported catalytic activities of Rh(I) complexes?

Methodological Answer:
Systematically control variables: ligand ratios, solvent polarity, and substrate scope. Replicate studies using identical conditions (e.g., 0.5 mol% catalyst, 25°C). Compare turnover numbers (TON) and activation energies via Arrhenius plots. Publish raw kinetic data and crystallographic details to enable meta-analyses .

Advanced: How can computational methods predict the electronic structure of this complex?

Methodological Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and ligand lability. Charge decomposition analysis (CDA) quantifies Rh→COD backdonation. Benchmark calculations against experimental UV-Vis or cyclic voltammetry data validate accuracy. Use software like Gaussian or ORCA with LANL2DZ basis sets for Rh .

Advanced: What experimental designs optimize ligand substitution studies for hydrogenation reactions?

Methodological Answer:
Vary COD ligands with phosphines (e.g., PPh₃) or N-heterocyclic carbenes (NHCs). Monitor substitution kinetics via in situ IR or UV-Vis. Assess catalytic efficiency in asymmetric hydrogenation using chiral substrates (e.g., α-dehydroamino esters). Correlate steric/electronic parameters (Tolman cone angles, Hammett σ) with enantiomeric excess (ee%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.